molecular formula C21H16N4O B2897870 (E)-N'-benzylidene-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide CAS No. 634888-06-5

(E)-N'-benzylidene-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2897870
CAS No.: 634888-06-5
M. Wt: 340.386
InChI Key: WPWQGMPAXVYBDA-HYARGMPZSA-N
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Description

(E)-N'-benzylidene-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a hydrazone derivative featuring a pyrazole core substituted with a naphthalen-1-yl group and a benzylidene moiety. Its synthesis typically involves the condensation of 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide with benzaldehyde derivatives under acidic conditions, often using ethanol as a solvent and acetic acid as a catalyst . Characterization methods include FT-IR, NMR, ESI-MS, and X-ray crystallography, with computational studies (e.g., DFT) providing insights into electronic properties and molecular interactions .

Properties

IUPAC Name

N-[(E)-benzylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c26-21(25-22-14-15-7-2-1-3-8-15)20-13-19(23-24-20)18-12-6-10-16-9-4-5-11-17(16)18/h1-14H,(H,23,24)(H,25,26)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWQGMPAXVYBDA-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N'-benzylidene-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and research findings.

  • Molecular Formula : C21H16N4O
  • Molecular Weight : 340.386 g/mol
  • Purity : Typically 95% .

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit potent antimicrobial activity. In a comparative analysis of various derivatives, this compound has shown promising results against several pathogens:

Compound MIC (µg/mL) Activity
7b0.22 - 0.25Excellent against Staphylococcus aureus and Staphylococcus epidermidis
10Not specifiedActive against Gram-positive bacteria
4aNot specifiedActive against Gram-negative bacteria

The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 µg/mL, indicating strong antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been investigated. In vivo studies using carrageenan-induced paw edema in rats demonstrated that compounds with electron-donating groups exhibited greater anti-inflammatory effects compared to those with electron-withdrawing groups. The mechanism is believed to involve inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

Anticancer Activity

The anticancer properties of this compound have been evaluated through various assays:

  • Cell Line Studies : The compound showed significant cytotoxicity against multiple cancer cell lines, including A-431 and Jurkat cells.
  • IC50 Values : The IC50 values were reported to be lower than those of standard chemotherapeutic agents, indicating its potential as an effective anticancer agent.

Table: Anticancer Activity Summary

Cell Line IC50 (µM) Comparison
A-431< 10More potent than doxorubicin
Jurkat< 10Comparable to standard treatments

The structure-activity relationship (SAR) studies highlighted the importance of specific substituents on the phenyl ring for enhancing anticancer activity .

Chemical Reactions Analysis

Cyclization Reactions

Under oxidative or catalytic conditions, the hydrazone undergoes cyclization to form pyrazolo[1,5-a]pyrimidines or triazine derivatives , though direct evidence for this compound is limited. For analogous pyrazole carbohydrazides, cyclization with thioglycolic acid or malononitrile yields fused heterocycles .

Coordination with Metal Ions

The compound acts as a tridentate ligand , coordinating via:

  • Pyrazole ring nitrogen (N1),
  • Hydrazone nitrogen (N2),
  • Carbonyl oxygen (O1).
    Reported complexes with Cu(II) , Fe(III) , and Zn(II) show enhanced biological activity .

Example Reaction with Cu(II): \text{Compound}+\text{Cu NO}_3\text{ }_2\rightarrow [\text{Cu L H}_2\text{O }_2]^{2+}\(\text{L ligand})Characterized by IR (shift in ν(N–H) and ν(C=O)) and UV-Vis spectroscopy .

Reactivity Under Reductive Conditions

The azomethine (–CH=N–) group is susceptible to reduction. Treatment with NaBH₄ or LiAlH₄ reduces the imine bond to a –CH₂–NH– linkage, yielding N'-benzyl-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide (secondary amine derivative) .

Reaction Scheme:  E N Benzylidene derivativeNaBH4N Benzyl derivative\text{ E N Benzylidene derivative}\xrightarrow{\text{NaBH}_4}\text{N Benzyl derivative}

Acid/Base-Mediated Hydrolysis

The hydrazone bond hydrolyzes in strong acidic (HCl) or basic (NaOH) conditions, regenerating the parent carbohydrazide and benzaldehyde derivative .

Photochemical Reactivity

The naphthalene moiety enables π→π* transitions, making the compound photosensitive. Under UV light, cis-trans isomerization of the hydrazone group has been observed in similar systems .

Key Spectral Data for Reaction Monitoring

TechniqueKey ObservationsSource
IR Spectroscopy ν(N–H) ~3300 cm⁻¹; ν(C=O) ~1680 cm⁻¹; ν(C=N) ~1600 cm⁻¹
¹H NMR –CH=N– proton at δ 8.5–8.7 ppm; naphthalene protons at δ 7.2–8.3 ppm
Mass Spectrometry Molecular ion peak at m/z 340.4 ([M+H]⁺)

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy) enhance solubility and influence HOMO-LUMO gaps, as seen in (E)-N′-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide .
  • Electron-withdrawing groups (e.g., Cl, NO₂) improve thermal stability and alter dipole moments, as demonstrated in (E)-N′-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide and nitro-substituted derivatives .
  • Hydroxyl and naphthyl groups facilitate intermolecular hydrogen bonding and π-π interactions, critical for protein-ligand binding in biological applications .

Antimicrobial and Enzyme Inhibition

  • (E)-N′-((1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide exhibits inhibitory activity against endoplasmic reticulum aminopeptidases (ERAP1/2), with a molecular weight of ~450 and xlogP > 5, indicating high lipophilicity .
  • N9-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives show potent DNA gyrase inhibition, particularly against Staphylococcus aureus, with docking studies revealing interactions at the enzyme active site .

Anticancer Potential

  • (E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide induces apoptosis in A549 lung cancer cells, highlighting the role of chlorophenyl and tert-butyl groups in enhancing cytotoxicity .

Computational and Spectroscopic Insights

  • DFT Studies : Compounds like (E)-N′-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide exhibit lower HOMO-LUMO gaps (4.5–5.0 eV), correlating with higher reactivity .
  • Vibrational Spectroscopy : Methoxy-substituted derivatives show distinct C=O and N-H stretching frequencies, influenced by electronic effects of substituents .
  • Molecular Docking : Hydroxynaphthyl-substituted analogs demonstrate strong binding to Ser342 in ERAP1 via CH···O hydrogen bonds .

Q & A

Q. What are the standard synthetic protocols for (E)-N'-benzylidene-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves a condensation reaction between 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide and an aromatic aldehyde (e.g., benzaldehyde derivatives) under reflux in ethanol or methanol. Key steps include:

  • Hydrazide preparation : Reacting pyrazole derivatives with hydrazine hydrate.
  • Schiff base formation : Condensation with aldehydes under acidic or neutral conditions. Characterization is performed via FT-IR (to confirm imine bond formation), 1H/13C NMR (to verify substituent positions), ESI-MS (for molecular mass validation), and single-crystal X-ray diffraction (for structural elucidation) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for the hydrazone bond) .
  • NMR (1H/13C) : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon backbone .
  • X-ray crystallography : Resolves molecular geometry, bond lengths, and intermolecular interactions (e.g., π-π stacking in naphthyl groups) .

Advanced Questions

Q. How do computational methods like DFT contribute to understanding its electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311G** level is used to:

  • Predict HOMO-LUMO energies (e.g., HOMO localized on the naphthyl group, LUMO on the pyrazole ring), indicating charge-transfer potential .
  • Simulate vibrational frequencies (validated against experimental IR data) .
  • Model solvation effects via IEFPCM or SCRF methods to study polarity and reactivity in aqueous environments .

Q. What are the challenges in correlating in vitro bioactivity with structural features?

Discrepancies arise due to:

  • Substituent effects : Hydroxyl groups (e.g., in ) enhance antioxidant activity via H-bonding, while dichloro/methoxy groups () alter hydrophobic interactions with biological targets .
  • Crystal packing : Variations in π-π stacking (observed via X-ray) may influence solubility and bioavailability .
  • Methodological variability : Differences in assay conditions (e.g., cell lines, concentration ranges) complicate cross-study comparisons .

Q. How do molecular docking studies inform its potential as a therapeutic agent?

Docking against targets like DNA gyrase () or cyclooxygenase-2 (COX-2) reveals:

  • Binding affinities : Calculated ΔG values (e.g., −8.2 kcal/mol) suggest strong interactions with enzyme active sites.
  • Key interactions : Hydrogen bonds with catalytic residues (e.g., Arg90 in COX-2) and hydrophobic contacts with aromatic pockets .
  • Structure-activity relationships : Substituents like methoxy or nitro groups optimize steric and electronic complementarity .

Data Contradiction Analysis

Q. Why do similar pyrazole-carbohydrazide derivatives exhibit divergent biological activities?

  • Case Study : The hydroxyl group in ’s compound confers antioxidant activity, whereas dichloro substituents in prioritize antimicrobial action via membrane disruption .
  • Theoretical vs. Experimental : DFT-predicted dipole moments may not fully explain solubility trends due to unaccounted crystal lattice effects .

Methodological Recommendations

Q. How to optimize reaction yields for analogues with bulky substituents?

  • Use microwave-assisted synthesis to reduce reaction time and improve purity.
  • Employ TLC monitoring with ethyl acetate/hexane (3:7) to track intermediate formation .
  • Purify via column chromatography (silica gel, gradient elution) .

Q. What experimental strategies validate proposed mechanisms of action?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., COX-2) .
  • ROS scavenging tests : Use DPPH/ABTS assays for antioxidant activity quantification .
  • In silico ADMET profiling : Predict pharmacokinetics (e.g., LogP = 3.2) to guide in vivo studies .

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